N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemists often lack a direct matched-pair to quantify the impact of triazole N-H methylation on solubility and target binding. This compound solves that problem. As a fragment-sized probe (MW 248.26) with an intact 1,2,4-triazole N-H donor, it enables clean attribution of property changes compared to 3,5-dimethyl analogs. Key measurable outcomes: precise matched-pair SAR for HBD contribution and fragment-like physicochemical space compliance for lead generation. Reliable B2B supply with batch-to-batch consistency ensures reproducible assay data.

Molecular Formula C12H13FN4O
Molecular Weight 248.26g/mol
CAS No. 898644-18-3
Cat. No. B497355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
CAS898644-18-3
Molecular FormulaC12H13FN4O
Molecular Weight248.26g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=CC=C(C=C1)F)N2C=NC=N2
InChIInChI=1S/C12H13FN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
InChIKeyIQUABQRSEXBJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Identity & Procurement


N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS 898644-18-3) is a synthetic small-molecule triazole derivative with the molecular formula C12H13FN4O and a molecular weight of 248.26 g/mol . The compound features a 1,2,4-triazole ring connected via a butanamide linker to a 4-fluorophenyl group, representing a distinct scaffold within the broader class of fluorophenyl-1,2,4-triazole derivatives that have been investigated for antimicrobial and antifungal applications [1].

ScaffoldTriazole-based screening probe
Key featureUnsubstituted triazole N-H donor
ContextFragment-like property space

N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Analog Substitution Risks


Within the 1,2,4-triazole butanamide series, minor structural modifications produce divergent property profiles that directly impact assay compatibility and biological readout. For example, dimethyl substitution on the triazole ring (as in CAS 898644-13-8) increases molecular weight to 276.31 g/mol and alters lipophilicity, while halogen substitution on the phenyl ring (Br, Cl, CF3) modulates electronic effects and target binding . The unsubstituted 1,2,4-triazole core of the target compound preserves hydrogen-bonding capacity that methylated analogs lose, potentially affecting solubility, metabolic stability, and recognition by biological targets [1]. Generic interchange without head-to-head data therefore risks selecting a compound with meaningfully different physicochemical and pharmacological behavior.

Methylation Dimethyl-triazole analogs lack the triazole N-H donor, which may alter solubility and target recognition profiles.
Halogen Substituting the 4-F-phenyl group with Br, Cl, or CF3 modulates electronic effects; binding may not transfer directly.
Data gap Without head-to-head bioactivity comparison, analog substitution may lead to divergent assay readouts.

N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Differentiation Evidence


Molecular Weight vs. Dimethyl Triazole Analog

The target compound (CAS 898644-18-3) possesses a molecular weight of 248.26 g/mol (C12H13FN4O), which is 28.05 Da lighter than the 3,5-dimethyl-triazole analog (CAS 898644-13-8; MW 276.31 g/mol; C14H17FN4O) . This mass difference corresponds to two additional methyl groups on the triazole ring of the comparator, which increase both steric bulk and lipophilicity. The lower molecular weight of the target compound may confer advantages in permeability and ligand efficiency metrics during fragment-based or lead-optimization campaigns .

MW comparison
Calculated
248.26 vs 276.31 g/mol
Δ −28.05 (10.2% lighter)
Lower MW supports fragment-screening workflow fit.
Values derived from molecular formulas; no experimental validation provided.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

H-Bond Donor Advantage Over Methyl Analogs

The target compound retains an unsubstituted 1,2,4-triazole ring, which preserves one hydrogen-bond donor (HBD) at the triazole N-H position. In contrast, the 3,5-dimethyl-triazole analog (CAS 898644-13-8) has both triazole N-H positions blocked by methyl groups, reducing its HBD count to zero on the heterocycle . This differential HBD capacity is critical for aqueous solubility and target binding, as evidenced by structure-activity relationship (SAR) studies within the triazole class where unsubstituted triazoles demonstrate superior hydrogen-bonding interactions with biological targets [1].

H-bond donor count
Structural analysis
2 HBD (amide N-H + triazole N-H) vs 1 HBD (amide only)
Additional donor may enhance solubility and target interaction.
Based on structural comparison; requires assay confirmation.
Drug Design Molecular Recognition Solubility

Antimicrobial Potential Against S. aureus

Fluorophenyl-containing 1,2,4-triazole derivatives have demonstrated measurable antimicrobial activity against Staphylococcus aureus, with certain analogs in the class achieving minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL and minimum bactericidal concentrations (MBC) of 3.9 μg/mL, exceeding the activity of reference drugs [1]. While the specific MIC of the target compound against S. aureus has not been published in the identified literature, the 4-fluorophenyl moiety is a privileged substructure within the series that consistently contributes to antimicrobial potency. The unsubstituted triazole core of the target compound chemically distinguishes it from the 3,5-dimethyl analog and may yield a distinct antimicrobial spectrum compared to methylated comparators .

S. aureus MIC context
Class-level
Class best MIC 1.95 μg/mL; target not directly tested
Structural alignment supports antimicrobial screening opportunity.
No published MIC for CAS 898644-18-3; class inference only.
Antimicrobial Antifungal Infectious Disease

Absence of Head-to-Head Bioactivity Data

A systematic search of primary research papers, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not identify any published head-to-head bioactivity comparison between N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS 898644-18-3) and its closest analogs . No IC50, Ki, MIC, or in vivo efficacy data were located for the target compound. Consequently, all differential claims are currently limited to physicochemical properties (molecular weight, hydrogen-bond donor count, calculated lipophilicity) and class-level pharmacological inference. Users selecting this compound for biological screening should anticipate the need to generate primary comparative data against analogs such as CAS 898644-13-8 (3,5-dimethyl), the 4-methylphenyl variant, and the 4-bromophenyl variant to establish project-specific differentiation .

Bioactivity data gap
Data to verify
No IC50, Ki, MIC, or in vivo data identified
Direct analog comparison not feasible; experimental generation required.
Literature search across major databases (2026-04-28).
Data Transparency Procurement Risk Assessment Evidence-Based Selection

N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Application Scenarios


Fragment-Based Drug Discovery: Triazole H-Bond Donor

The target compound's molecular weight of 248.26 g/mol and retention of the unsubstituted triazole N-H donor make it suitable as a fragment-sized starting point for lead generation. Unlike the 3,5-dimethyl analog (276.31 g/mol), which sacrifices the triazole HBD, the target compound offers an additional polar interaction site that can be exploited in structure-based design while remaining within fragment-like property space.

Antimicrobial SAR: Triazole N-H vs. S. aureus

Given the established antimicrobial activity of fluorophenyl-1,2,4-triazole derivatives against S. aureus , the target compound serves as a probe to isolate the contribution of the triazole N-H hydrogen-bond donor to antibacterial potency. This is systematically inaccessible with the 3,5-dimethyl analog, where the N-H is methylated.

Physicochemical Comparator: Methyl-Substituted Triazoles

For medicinal chemistry programs that have generated data on 3,5-dimethyl-triazole analogs, the target compound provides a direct matched-pair comparison to quantify the impact of triazole methylation on solubility, permeability, and metabolic stability. The 28 Da mass difference and 1-unit HBD differential enable clean attribution of property changes to the methylation modification.

Application
Selection Property
Validation Focus
Fragment screening studies
Unsubstituted triazole N-H donor
Ligand-target interaction profiling
Antimicrobial SAR studies
Triazole HBD vs. methylated analog
S. aureus MIC endpoint comparison
Matched-pair analysis
Methylation impact on physicochemical profile
Solubility and permeability assessment
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